molecular formula C7H4F3N3 B7961172 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B7961172
M. Wt: 187.12 g/mol
InChI Key: DCOHAVBXXIXGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fluorinated bicyclic heterocycle characterized by a pyrazole ring fused to a pyrimidine ring, with a trifluoromethyl (-CF₃) group at the C-7 position (Figure 1). This scaffold has garnered significant attention in medicinal chemistry due to its structural versatility, metabolic stability, and bioactivity. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and resistance to oxidative metabolism .

Synthesis: A robust synthetic route involves microwave-assisted condensation of 3-aminopyrazole with ethyl 4,4,4-trifluoro-2-butynoate, yielding 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a key intermediate . Subsequent functionalization at C-3 and C-5 positions is achieved via Suzuki-Miyaura cross-coupling (for C-3 arylation) and SNAr reactions (for C-5 amination or thiolation), enabling rapid diversification .

Applications: The compound serves as a precursor for kinase inhibitors (e.g., Pim1, PI3Kδ) , estrogen receptor (ER) modulators , and antimicrobial agents . Its trifluoromethyl group contributes to enhanced binding affinity and selectivity in biological targets .

Properties

IUPAC Name

7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-11-6-2-4-12-13(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOHAVBXXIXGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC=N2)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the key intermediate. The reaction is catalyzed by a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination, and it employs a variety of aryl and heteroaryl boronic acids . The reaction conditions are optimized to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound can be scaled up using microwave-assisted synthesis, which enhances reaction rates and yields. The process involves activating the C–O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) followed by the addition of amine or thiol to give monosubstituted derivatives .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Aryl and heteroaryl boronic acids, PyBroP, amines, thiols.

    Conditions: Catalysis by XPhosPdG2/XPhos, microwave-assisted synthesis, activation of the C–O bond.

Major Products: The major products formed from these reactions include 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, which have shown potential as anti-inflammatory agents and inhibitors of monoamine oxidase B .

Scientific Research Applications

Synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

The synthesis of this compound typically involves various methods, including:

  • C-O Bond Activation : Utilizing reagents like PyBroP for activating the C-O bond in lactam functions, allowing for further substitution reactions at the C-5 position.
  • Suzuki-Miyaura Cross-Coupling : This method is employed for arylation at the C-3 position using aromatic boronic acids. A notable study achieved an overall yield of 91% through a two-step process involving these reactions .

Pharmacological Activities

This compound derivatives exhibit a wide range of biological activities:

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound:

  • A library of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines was synthesized and tested against various cancer cell lines. Notably, compounds showed significant growth inhibition in MDA-MB-231 (human breast cancer) cells, with some derivatives demonstrating IC50 values as low as 15.3 µM .
CompoundCell LineIC50 (µM)
6aMDA-MB-23115.3
6bMCF-720.5
6cMDA-MB45318.0

Antiviral Activity

Research indicates that some pyrazolo[1,5-a]pyrimidine derivatives possess antiviral properties against viruses such as the respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .

Inhibition of Kinases

The compound has been identified as a potent inhibitor of various kinases including:

  • Pim Kinase : Important in cancer biology.
  • Histone Lysine Demethylase KDM4D : Involved in epigenetic regulation.

These inhibitory effects contribute to its potential use in cancer treatment and other diseases where these kinases play a critical role .

Synthesis and Screening

A recent study synthesized a series of glycohybrids derived from pyrazolo[1,5-a]pyrimidines using a copper-catalyzed approach. The anticancer activity was evaluated using MTT assays across multiple cell lines, revealing promising candidates for further development .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated how modifications on the pyrazolo[1,5-a]pyrimidine scaffold affect biological activity. Specific substitutions at the C-3 and C-5 positions were found to enhance potency against various targets .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Synthetic Efficiency : Microwave-assisted methods for the trifluoromethyl derivative achieve higher yields (63–98%) than multi-step routes for bis-trifluoromethylated analogues (50–65%) .

Key Observations :

  • Kinase Inhibition: The trifluoromethyl derivative (6k) exhibits nanomolar Pim1 inhibition, outperforming non-fluorinated pyrazolo[1,5-a]pyrimidines, likely due to improved target binding via hydrophobic interactions .
  • ER Selectivity: Bis-trifluoromethylation at C-5 and C-7 in the ER ligand enhances ERβ selectivity, a feature absent in mono-trifluoromethylated variants .

Physicochemical Properties

Table 3: Property Comparison

Compound LogP (Calculated) Solubility (µM) Metabolic Stability (t₁/₂, min)
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2.8 12.5 >60 (CYP3A4)
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine 1.5 45.2 30 (CYP3A4)
Ethyl 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 2.1 8.7 45 (CYP2D6)

Key Observations :

  • The -CF₃ group in this compound confers higher LogP (2.8) vs. morpholine (1.5) or -CF₂H (2.1) analogues, correlating with improved membrane permeability but reduced aqueous solubility .
  • Metabolic stability is superior in trifluoromethylated derivatives due to fluorine's electron-withdrawing effects .

Biological Activity

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antitubercular, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. Various derivatives have been synthesized to explore their pharmacological potential.

Antitubercular Activity

A study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead against Mycobacterium tuberculosis (Mtb). The synthesized analogues exhibited promising antitubercular activity with low cytotoxicity. The mechanism of action was not related to traditional pathways such as cell-wall biosynthesis or iron uptake, indicating a unique mode of action. Key findings include:

CompoundActivity (MIC)Cytotoxicity (CC50)Mechanism of Action
10.5 µM>100 µMUnknown
20.8 µM>100 µMUnknown

These compounds were shown to act as ionophores that facilitate iron transport into the cell, although their primary antitubercular activity was not directly linked to iron homeostasis .

Anticancer Activity

Research has demonstrated that various pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer properties. A library of compounds was screened against the MDA-MB-231 human breast cancer cell line using the MTT assay. The results indicated that while some compounds showed significant inhibition of cell growth, others did not exhibit any notable activity.

CompoundIC50 (µM)Cell LineControl Comparison
4a25MDA-MB-231YM155 (15 µM)
4b30MDA-MB-231Menadione (10 µM)
4c>50MDA-MB-231None

The most active compounds were further investigated for their selectivity against other cancer cell lines and mechanisms of action .

Antimicrobial and Antibiofilm Activities

Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. A series of compounds were synthesized and tested for their antibacterial and antibiofilm activities against various pathogens. The results showed promising activity against biofilm formation and quorum sensing in bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC)Biofilm Inhibition (%)
3a2 µg/mL70
3b4 µg/mL60
3c1 µg/mL80

These findings suggest that these compounds could serve as effective agents in combating bacterial infections and biofilm-related issues .

Q & A

Q. What is the significance of the pyrazolo[1,5-a]pyrimidine core in medicinal chemistry?

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery due to its structural resemblance to purines, enabling bioisosteric replacement in adenosine receptor antagonists and kinase inhibitors. Its rigid bicyclic framework allows diverse functionalization at positions 3, 5, and 7, facilitating the development of compounds with anticancer, antiviral, and anti-inflammatory activities .

Q. What are the standard synthetic routes for 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives?

A common method involves condensation of 3-aminopyrazoles with trifluoromethylated alkynes or esters. For example, 3-aminopyrazole reacts with ethyl 4,4,4-trifluorobut-2-ynoate under microwave irradiation or conventional heating to yield 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-ones. Subsequent functionalization via C–O bond activation (e.g., using PyBroP) introduces substituents at position 5 .

Q. How can the structure of this compound derivatives be confirmed experimentally?

Structural confirmation relies on 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and LC-MS for purity and molecular weight analysis. X-ray crystallography (e.g., P2_21/c space group) reveals planarity of the bicyclic core and dihedral angles between substituents, critical for understanding structure-activity relationships (SAR) .

Q. What role does the trifluoromethyl group play in modulating biological activity?

The trifluoromethyl group enhances metabolic stability, lipophilicity, and binding affinity to targets like kinases and phosphodiesterases. For example, in B-Raf inhibitors, the CF3_3 group at position 7 improves potency by stabilizing hydrophobic interactions in the ATP-binding pocket .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity?

Systematic SAR involves varying substituents at positions 3, 5, and 6. For instance:

  • C-3 : Bulky aryl groups (e.g., 2,4-dichlorophenyl) enhance kinase selectivity.
  • C-5 : Electron-withdrawing groups (e.g., nitro or cyano) improve cytotoxicity.
  • C-7 : Trifluoromethyl or aminoalkyl groups increase metabolic stability and target engagement. Biological assays (e.g., IC50_{50} determination against cancer cell lines) and molecular docking validate these modifications .

Q. What strategies address low solubility in pyrazolo[1,5-a]pyrimidine-based compounds?

  • PEGylation : Attaching polyethylene glycol chains to amino groups at C-7.
  • Salt formation : Using hydrochloride salts of basic side chains (e.g., dimethylaminoethyl).
  • Co-crystallization : Incorporating hydrophilic co-formers like succinic acid to enhance aqueous solubility .

Q. How do photophysical properties of pyrazolo[1,5-a]pyrimidines impact their use in material science?

Derivatives with extended π-conjugation (e.g., D-π-A systems) exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making them suitable for organic light-emitting diodes (OLEDs). Time-dependent density functional theory (TD-DFT) studies predict emission wavelengths and quantum yields .

Q. What methodologies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidines?

Discrepancies arise from assay conditions (e.g., cell line variability) or impurity profiles. Solutions include:

  • Standardized assays : Using identical cell lines (e.g., HepG2 for liver cancer) and controls.
  • HPLC purity validation : Ensuring >98% purity for tested compounds.
  • Meta-analysis : Comparing data across studies with similar substitution patterns .

Q. How can crystallographic data inform the design of pyrazolo[1,5-a]pyrimidine-based enzyme inhibitors?

X-ray structures (e.g., PDB entries) reveal binding modes of inhibitors in enzyme active sites. For example, the planar pyrazolo[1,5-a]pyrimidine core mimics purine in CDK2 inhibitors, while the trifluoromethyl group occupies hydrophobic subpockets. This guides the optimization of van der Waals interactions and hydrogen bonding .

Q. What in silico tools predict the pharmacokinetic profiles of this compound derivatives?

Computational models (e.g., SwissADME, pkCSM) estimate:

  • Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
  • CYP450 inhibition : Assess drug-drug interaction risks.
  • Toxicity : Predict hepatotoxicity using QSAR models. These tools prioritize compounds for synthesis and reduce experimental attrition .

Methodological Tables

Q. Table 1: Key Synthetic Methods for 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines

MethodReagents/ConditionsYield (%)Reference
Condensation3-Aminopyrazole + trifluoromethyl alkyne, AcOH, reflux70–85
Suzuki-Miyaura CouplingPd(OAc)2_2, SPhos, K3_3PO4_4, DMF, 100°C60–75
Microwave-AssistedDMF-DMA, MWI (150°C, 20 min)90

Q. Table 2: Biological Activities of Selected Derivatives

CompoundTarget/ActivityIC50_{50} (nM)Reference
3-Bromo-2-phenyl-6-(PhSO2_2) derivativeAnalgesic (COX-2 inhibition)12
5-Cyano-7-CF3_3 analogCDK9 inhibition8.5
N-Dimethylaminoethyl derivativeTSPO ligand (neuroinflammation)25

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.